molecular formula C19H19N3O5 B11590193 1-[2-[(4-Methoxyphenyl)methyl]-2-methyl-5-(4-nitrophenyl)-1,3,4-oxadiazol-3-yl]ethanone CAS No. 573934-37-9

1-[2-[(4-Methoxyphenyl)methyl]-2-methyl-5-(4-nitrophenyl)-1,3,4-oxadiazol-3-yl]ethanone

Cat. No.: B11590193
CAS No.: 573934-37-9
M. Wt: 369.4 g/mol
InChI Key: SGSRFPCIGOELAX-UHFFFAOYSA-N
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Description

1-{2-[(4-METHOXYPHENYL)METHYL]-2-METHYL-5-(4-NITROPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL}ETHAN-1-ONE is a complex organic compound that belongs to the class of oxadiazoles

Preparation Methods

The synthesis of 1-{2-[(4-METHOXYPHENYL)METHYL]-2-METHYL-5-(4-NITROPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL}ETHAN-1-ONE involves multiple steps. One common method includes the reaction of 4-methoxybenzyl chloride with 4-nitrobenzohydrazide to form an intermediate, which is then cyclized using acetic anhydride to yield the desired oxadiazole compound . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

1-{2-[(4-METHOXYPHENYL)METHYL]-2-METHYL-5-(4-NITROPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL}ETHAN-1-ONE undergoes various chemical reactions, including:

Scientific Research Applications

1-{2-[(4-METHOXYPHENYL)METHYL]-2-METHYL-5-(4-NITROPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL}ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-[(4-METHOXYPHENYL)METHYL]-2-METHYL-5-(4-NITROPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL}ETHAN-1-ONE involves its interaction with various molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors involved in inflammatory or cancer pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .

Comparison with Similar Compounds

Compared to other oxadiazole derivatives, 1-{2-[(4-METHOXYPHENYL)METHYL]-2-METHYL-5-(4-NITROPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL}ETHAN-1-ONE stands out due to its unique combination of methoxy and nitro substituents, which confer distinct chemical and biological properties. Similar compounds include:

    1,3,4-Oxadiazole-2-thiol: Known for its antimicrobial activity.

    2,5-Diphenyl-1,3,4-oxadiazole: Used in organic light-emitting diodes (OLEDs).

    4-Amino-1,2,4-triazole: Studied for its herbicidal properties.

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.

Properties

CAS No.

573934-37-9

Molecular Formula

C19H19N3O5

Molecular Weight

369.4 g/mol

IUPAC Name

1-[2-[(4-methoxyphenyl)methyl]-2-methyl-5-(4-nitrophenyl)-1,3,4-oxadiazol-3-yl]ethanone

InChI

InChI=1S/C19H19N3O5/c1-13(23)21-19(2,12-14-4-10-17(26-3)11-5-14)27-18(20-21)15-6-8-16(9-7-15)22(24)25/h4-11H,12H2,1-3H3

InChI Key

SGSRFPCIGOELAX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(OC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])(C)CC3=CC=C(C=C3)OC

solubility

9.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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